[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride
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Overview
Description
[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C5H14N2Cl2. It is a derivative of dimethylamine and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride typically involves the reaction of ®-1-chloropropan-2-amine with dimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.
Scientific Research Applications
[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create various chemical compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
[(1R)-1-(Aminomethyl)cyclohexyl]dimethylamine dihydrochloride: Similar in structure but with a cyclohexyl group instead of a propyl group.
3-Dimethylamino-1-propyl chloride hydrochloride: Another related compound with a similar functional group.
Uniqueness
[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Biological Activity
[(1R)-1-(Aminomethyl)propyl]dimethylamine dihydrochloride, with the molecular formula C5H14N2Cl2, is a chemical compound that exhibits significant biological activity due to its unique stereochemistry and functional groups. This compound is a derivative of dimethylamine and is utilized in various fields, including organic synthesis, biology, and medicine.
The biological activity of this compound primarily involves its role as a ligand that interacts with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzyme activity and influence cellular pathways, leading to various biological responses. The compound's ability to undergo oxidation, reduction, and nucleophilic substitution reactions enhances its versatility in biological applications.
Pharmacological Applications
Research indicates that this compound may have potential therapeutic effects. It has been investigated for its role in enzyme mechanisms and protein interactions, suggesting its applicability in drug development. The compound's stability and reactivity make it a valuable reagent in synthetic chemistry and biological research.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
[(1R)-1-(Aminomethyl)cyclohexyl]dimethylamine dihydrochloride | Structure | Similar activity but with variations due to cyclohexyl group |
3-Dimethylamino-1-propyl chloride hydrochloride | Structure | Related compound with similar functional groups |
Uniqueness
The distinct stereochemistry and functional groups of this compound confer unique reactivity patterns compared to similar compounds. This specificity is crucial for its targeted biological applications.
Study 1: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, researchers found that the compound acted as an effective modulator of enzyme activity. The results indicated significant changes in enzymatic pathways when the compound was introduced, highlighting its potential as a therapeutic agent in metabolic disorders.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, particularly against Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents .
Study 3: Cancer Cell Proliferation Inhibition
Research focusing on the antiproliferative effects of this compound on cancer cell lines revealed promising results. The compound displayed significant inhibition of cell proliferation in several cancer models, indicating its potential as an anticancer agent .
Properties
Molecular Formula |
C6H18Cl2N2 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
(2R)-2-N,2-N-dimethylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(5-7)8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H/t6-;;/m1../s1 |
InChI Key |
IMWJTZUGIAWJMX-QYCVXMPOSA-N |
Isomeric SMILES |
CC[C@H](CN)N(C)C.Cl.Cl |
Canonical SMILES |
CCC(CN)N(C)C.Cl.Cl |
Origin of Product |
United States |
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